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molecular formula C6H6NaO B8718760 Sodium phenol

Sodium phenol

Cat. No. B8718760
M. Wt: 117.10 g/mol
InChI Key: PYOZTOXFQNWBIS-UHFFFAOYSA-N
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Patent
US08765878B2

Procedure details

Into a 5-liter flask equipped with a reflux condenser, a thermometer, and a stirrer, 3,500 mL of toluene is weighed and put, and 1141 g (6.2 mol) of 2-dodecen-1-ol and 583 g (6.2 mol) of phenol are added thereto, followed by stirring until homogeneous. 74 g (3.2 gram atom) of metallic sodium is introduced thereto at 50° C. or lower, followed by warming to 60° C. over 1 hour after the completion of the introduction, and then stirring at from 60° C. to 68° C. for 4 hours to obtain a solution of 2-dodecen-1-ol sodium salt and phenol sodium salt.
Quantity
1141 g
Type
reactant
Reaction Step One
Quantity
583 g
Type
reactant
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:13])[CH:2]=[CH:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[C:14]1([OH:20])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[Na:21]>C1(C)C=CC=CC=1>[Na:21].[CH2:1]([OH:13])[CH:2]=[CH:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[Na:21].[C:14]1([OH:20])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:4.5,6.7,^1:20,28,42|

Inputs

Step One
Name
Quantity
1141 g
Type
reactant
Smiles
C(C=CCCCCCCCCC)O
Name
Quantity
583 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
74 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by stirring until homogeneous
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 5-liter flask equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
at 50° C.
STIRRING
Type
STIRRING
Details
stirring at from 60° C. to 68° C. for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
[Na].C(C=CCCCCCCCCC)O
Name
Type
product
Smiles
[Na].C1(=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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